molecular formula C15H14N2O2 B14249048 Methyl (diphenylhydrazinylidene)acetate CAS No. 214621-93-9

Methyl (diphenylhydrazinylidene)acetate

Cat. No.: B14249048
CAS No.: 214621-93-9
M. Wt: 254.28 g/mol
InChI Key: FYXAIHOHSMVKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (diphenylhydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methyl group, a diphenylhydrazinylidene group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (diphenylhydrazinylidene)acetate typically involves the reaction of diphenylhydrazine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high efficiency. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (diphenylhydrazinylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (diphenylhydrazinylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (diphenylhydrazinylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (diphenylhydrazinylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (phenylhydrazinylidene)acetate: Similar structure but with a phenyl group instead of a diphenyl group.

Uniqueness

Methyl (diphenylhydrazinylidene)acetate is unique due to the presence of the diphenylhydrazinylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other esters and hydrazine derivatives, allowing for unique applications in various fields of research and industry.

Properties

CAS No.

214621-93-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-(diphenylhydrazinylidene)acetate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

FYXAIHOHSMVKKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.